An In-depth Technical Guide to the Synthesis of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
An In-depth Technical Guide to the Synthesis of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate, a key intermediate in the development of modern agrochemicals and pharmaceuticals. The document details the strategic considerations behind the multi-step synthesis, beginning with the formation of the critical precursor, 2-cyano-3-chloro-5-(trifluoromethyl)pyridine. Subsequent sections provide an in-depth analysis of the nitrile hydrolysis to the corresponding carboxylic acid and the final esterification to yield the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and safety considerations essential for successful and safe execution in a laboratory setting.
Introduction: The Significance of Trifluoromethylated Pyridines
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design.[1] The unique electronic properties of the -CF3 group, such as its high electronegativity and lipophilicity, can significantly enhance the metabolic stability, binding affinity, and overall efficacy of bioactive molecules.[2] Pyridine derivatives, in particular, are prevalent in a vast array of pharmaceuticals and agrochemicals due to their versatile chemical reactivity and ability to mimic biological systems.
The target molecule of this guide, Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate, is a valuable building block, primarily recognized for its role as an intermediate in the synthesis of potent fungicides, such as Fluopicolide.[3][4] The strategic placement of the chloro, trifluoromethyl, and ethyl acetate moieties on the pyridine ring provides multiple reactive handles for further chemical elaboration, making it a molecule of significant interest for the discovery of novel bioactive compounds.[5] This guide will provide a detailed exposition of a reliable and scalable synthetic route to this important compound.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate points to a multi-step approach. The ester functionality can be readily installed via a Fischer esterification of the corresponding carboxylic acid, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. This carboxylic acid, in turn, can be accessed through the hydrolysis of a nitrile precursor, 2-cyano-3-chloro-5-(trifluoromethyl)pyridine. This nitrile is a key intermediate, and its synthesis is a critical first step in the overall sequence. A common and effective method for the preparation of this intermediate begins with 2,3-dichloro-5-(trifluoromethyl)pyridine.
Caption: Retrosynthetic pathway for Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate.
Synthesis of the Key Intermediate: 2-cyano-3-chloro-5-(trifluoromethyl)pyridine
The synthesis of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine is a crucial step that dictates the efficiency of the entire synthetic sequence. Two primary routes from 2,3-dichloro-5-(trifluoromethyl)pyridine are commonly employed.
Route A: Direct Cyanation
This route involves the direct displacement of the chlorine atom at the 2-position of the pyridine ring with a cyanide source. The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom in the ring facilitates this nucleophilic aromatic substitution.
3.1.1. Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the cyanide ion on the electron-deficient C2 position of the pyridine ring, forming a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired product. The use of a phase-transfer catalyst can enhance the reaction rate by facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase.
Caption: Mechanism of direct cyanation.
3.1.2. Experimental Protocol
A detailed experimental protocol for the direct cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine is as follows[6]:
| Reagent/Solvent | Molar Eq. | Amount |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 1.0 | 40.5 mmol, 5.65 mL |
| 4-(dimethylamino)pyridine (DMAP) | 1.05 | 42.6 mmol, 5.20 g |
| Propionitrile | - | 65 mL |
| Sodium Cyanide (NaCN) | 1.5 | 61.2 mmol, 3.00 g |
| Water | - | 11 mL |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloro-5-(trifluoromethyl)pyridine, 4-(dimethylamino)pyridine, and propionitrile.
-
Heat the mixture to reflux and stir overnight.
-
Cool the reaction mixture to ambient temperature.
-
Carefully add a solution of sodium cyanide in water to the reaction mixture.
-
Stir the mixture for 5 hours at room temperature.
-
Dilute the reaction with water (25 mL) and transfer to a separatory funnel.
-
Separate the organic phase, wash with water and 2M HCl, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Yield: 75.7%[6]
Route B: Fluorination Followed by Cyanation
An alternative and often higher-yielding approach involves a two-step process: first, a halogen exchange reaction to replace the 2-chloro substituent with fluorine, followed by a more facile cyanation.
3.2.1. Rationale
The rationale behind this two-step approach lies in the enhanced reactivity of the 2-fluoro-substituted pyridine towards nucleophilic substitution compared to its chloro-analogue. The highly electronegative fluorine atom strongly activates the C2 position for nucleophilic attack.
3.2.2. Experimental Protocol
A patented procedure for this two-step synthesis is outlined below[7]:
Step 1: Synthesis of 2-fluoro-3-chloro-5-trifluoromethylpyridine
| Reagent/Solvent | Molar Eq. | Amount |
| 2,3-dichloro-5-trifluoromethylpyridine | 1.0 | - |
| Fluorinating agent (e.g., KF) | excess | - |
| Phase-transfer catalyst | catalytic | - |
| Solvent (e.g., DMAC) | - | - |
Procedure:
-
In a suitable reaction vessel, combine 2,3-dichloro-5-trifluoromethylpyridine, a fluorinating agent, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAC).
-
Heat the reaction mixture for 5-10 hours.
-
After the reaction is complete, recover the solvent and distill the residue to obtain 2-fluoro-3-chloro-5-trifluoromethylpyridine.
Step 2: Synthesis of 2-cyano-3-chloro-5-trifluoromethylpyridine
| Reagent/Solvent | Molar Eq. | Amount |
| 2-fluoro-3-chloro-5-trifluoromethylpyridine | 1.0 | 0.243 mol, 48.6 g |
| 30% Sodium Cyanide solution | 1.02 | 0.247 mol, 40.4 g |
| Benzyltriethylammonium chloride | 0.074 | 0.018 mol, 4 g |
| Dichloroethane | - | 200 g |
Procedure:
-
In a glass bottle, combine 2-fluoro-3-chloro-5-trifluoromethylpyridine, dichloroethane, aqueous sodium cyanide, and benzyltriethylammonium chloride.
-
Raise the temperature to 20°C and stir for 10 hours.
-
After the reaction, separate the aqueous layer.
-
Recover the dichloroethane from the organic phase and collect the fraction at 110°C/15 mmHg to obtain the product.
Yield: 90% with a purity of 99.5%[7].
Hydrolysis of the Nitrile to the Carboxylic Acid
The next step in the synthesis is the hydrolysis of the 2-cyano group to a carboxylic acid. This can be achieved under either acidic or basic conditions.
Reaction Mechanism
Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Experimental Protocol (General Procedure)
| Reagent/Solvent | Molar Eq. |
| 2-cyano-3-chloro-5-(trifluoromethyl)pyridine | 1.0 |
| Concentrated Sulfuric Acid | - |
| Water | - |
Procedure:
-
In a round-bottom flask, carefully add concentrated sulfuric acid to 2-cyano-3-chloro-5-(trifluoromethyl)pyridine with cooling.
-
Slowly add water to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it onto ice.
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Esterification to Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
The final step is the esterification of the carboxylic acid with ethanol to yield the target compound. The Fischer esterification is a classic and effective method for this transformation.
Reaction Mechanism
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Caption: Mechanism of Fischer esterification.
Experimental Protocol (General Procedure)
A general procedure for Fischer esterification is provided, which can be optimized for the specific substrate:
| Reagent/Solvent | Role |
| 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | Substrate |
| Ethanol | Reagent and Solvent |
| Concentrated Sulfuric Acid | Catalyst |
Procedure:
-
In a round-bottom flask, dissolve 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.
-
Purify the final product by vacuum distillation or column chromatography.
Safety and Handling
The synthesis of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate involves the use of hazardous materials. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
2,3-dichloro-5-(trifluoromethyl)pyridine: This starting material is irritating to the eyes, respiratory system, and skin.[8][9] Avoid contact and inhalation. In case of contact, wash immediately with plenty of water.[8]
-
Sodium Cyanide: Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide gas. Handle with extreme caution in a well-ventilated fume hood.
-
Concentrated Acids (Sulfuric Acid): Highly corrosive and can cause severe burns. Handle with extreme care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9][10][11][12]
Characterization of the Final Product
The final product, Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate, should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): MS will determine the molecular weight of the compound and provide information about its fragmentation pattern. The predicted monoisotopic mass is 267.0274 Da.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the functional groups present, such as the C=O stretch of the ester.
Conclusion
The synthesis of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate is a multi-step process that requires careful planning and execution. The choice of synthetic route for the key nitrile intermediate can significantly impact the overall efficiency of the synthesis. The subsequent hydrolysis and esterification steps are standard organic transformations that can be optimized for high yields. This technical guide provides a solid foundation for the successful synthesis of this important building block, which holds significant potential for the development of new and improved agrochemicals and pharmaceuticals.
References
-
Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]
-
Cohizon Life Sciences. 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. [Link]
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google P
-
ChemBK. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. [Link]
- EP3489221A1 - Process for the preparation of fluopicolide - Google P
- CN107814759A - The preparation method of fluopicolide - Google P
-
PubChem. Fluopicolide. [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF FLUOPICOLIDE - EP 3713917 B1. [Link]
-
Organic Syntheses Procedure. 10. [Link]
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google P
-
WIPO Patentscope. WO/2019/101769 PROCESS FOR THE PREPARATION OF FLUOPICOLIDE. [Link]
-
PubChemLite. Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
PubChem. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
PubChem. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO SARITA EXTENSION LECTURER IN CHEMISTRY GOVT.COLLEGE FOR WOMEN, BAWANI KHERA (BHIWANI). International Journal in Physical and Applied Sciences. [https://ijmr.net.in/sites/default/files/issues-files/10_ Esterification of Trifluoroacetic Acid With Phenyldiazo_0.pdf]([Link]_ Esterification of Trifluoroacetic Acid With Phenyldiazo_0.pdf)
-
European Patent Office. METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - EP 4105202 B1. [Link]
-
Global Substance Registration System. (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID. [Link]
-
Georganics. 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid ethyl ester. [Link]
-
Esterification of Succinic and Acetic Acid Mixtures with Ethanol by Reactive Distillation. ResearchGate. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3489221A1 - Process for the preparation of fluopicolide - Google Patents [patents.google.com]
- 4. Fluopicolide | C14H8Cl3F3N2O | CID 11159021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. cohizon.com [cohizon.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. innospk.com [innospk.com]
- 13. PubChemLite - Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate (C10H9ClF3NO2) [pubchemlite.lcsb.uni.lu]
